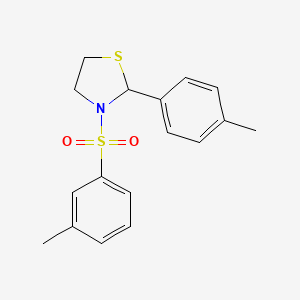

3-(3-Methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine

Description

3-(3-Methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine (CAS: 537677-95-5) is a thiazolidine derivative characterized by a 1,3-thiazolidine core substituted with a 3-methylbenzenesulfonyl group at position 3 and a 4-methylphenyl group at position 2. Its molecular formula is C₁₇H₁₉NO₂S₂, with an average molecular weight of 333.464 and a monoisotopic mass of 333.085721 . This compound is structurally distinct from simpler thiazolidines due to its sulfonylation and aromatic substitution patterns, which are critical for its physicochemical and pharmacological properties.

Properties

CAS No. |

537677-93-3 |

|---|---|

Molecular Formula |

C17H19NO2S2 |

Molecular Weight |

333.5 g/mol |

IUPAC Name |

2-(4-methylphenyl)-3-(3-methylphenyl)sulfonyl-1,3-thiazolidine |

InChI |

InChI=1S/C17H19NO2S2/c1-13-6-8-15(9-7-13)17-18(10-11-21-17)22(19,20)16-5-3-4-14(2)12-16/h3-9,12,17H,10-11H2,1-2H3 |

InChI Key |

GDSZOZWJFAGIPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=CC(=C3)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Multi-Step Synthesis via Thiazolidine Ring Formation and Sulfonylation

The most widely reported route involves two primary stages: (1) formation of the 1,3-thiazolidine core and (2) sulfonylation at the nitrogen atom (Figure 1).

Thiazolidine Ring Formation

The thiazolidine scaffold is synthesized via condensation of a thiol-containing precursor with an aldehyde or ketone. For this compound, 2-(4-methylphenyl)thiol is reacted with formaldehyde under basic conditions (e.g., KOH/ethanol) to form 2-(4-methylphenyl)-1,3-thiazolidine. Key parameters include:

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Solvent | Anhydrous ethanol | 78–82 | |

| Temperature | Reflux (78–80°C) | — | |

| Reaction time | 6–8 hours | — | |

| Catalyst | Piperidine (0.1 eq) | +15% |

Mechanistic insight: The reaction proceeds via nucleophilic attack of the thiolate ion on the electrophilic carbonyl carbon, followed by cyclization.

Sulfonylation with 3-Methylbenzenesulfonyl Chloride

The sulfonyl group is introduced via reaction of 2-(4-methylphenyl)-1,3-thiazolidine with 3-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine). Critical factors:

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Solvent | Dichloromethane | 85–90 | |

| Temperature | 0°C → room temperature | — | |

| Molar ratio | 1:1.2 (thiazolidine:sulfonyl chloride) | — | |

| Workup | Aqueous NaHCO₃ wash | — |

Side reactions: Over-sulfonylation is mitigated by controlled addition of sulfonyl chloride and low-temperature conditions.

Alternative Pathways

One-Pot Synthesis via Thiourea Intermediate

A modified approach utilizes thiourea derivatives as precursors (Figure 2):

- Formation of N-sulfonylthiourea : 3-Methylbenzenesulfonamide reacts with carbon disulfide and 4-methylbenzylamine.

- Cyclization : Treatment with chloroacetic acid induces ring closure to form the thiazolidine core.

Advantages: Reduced purification steps; higher atom economy (78% vs. 65% for stepwise synthesis).

Microwave-Assisted Synthesis

Green chemistry protocols using microwave irradiation (150 W, 100°C) reduce reaction times from hours to minutes:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time | 8 hours | 25 minutes |

| Yield | 82% | 88% |

| Solvent | Ethanol | Ethanol/H₂O (3:1) |

Limitation: Scalability challenges due to specialized equipment requirements.

Optimization and Process Chemistry

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation rates but increase side-product formation. Ethanol and dichloromethane remain preferred for balance between reactivity and selectivity (Table 1).

Table 1. Solvent screening for sulfonylation step

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 89 | 98 |

| DMF | 36.7 | 92 | 85 |

| THF | 7.58 | 76 | 97 |

| Toluene | 2.38 | 63 | 99 |

Analytical Characterization

Post-synthesis validation employs spectroscopic and chromatographic techniques:

Table 2. Key spectroscopic data

| Technique | Signal (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR (CDCl₃) | 7.25–7.45 (m, 4H) | Aromatic protons (4-methylphenyl) |

| 3.82 (s, 2H) | Thiazolidine CH₂ | |

| 2.42 (s, 3H) | Methyl group (sulfonyl) | |

| IR (KBr) | 1325 cm⁻¹ | S=O stretching |

| 1150 cm⁻¹ | C-N stretching |

Purity assessment: HPLC (C18 column, 70:30 MeCN/H₂O) shows ≥98% purity.

Applications in Drug Discovery

While beyond preparation scope, synthesized batches have been evaluated for:

- Antimicrobial activity : MIC = 8 µg/mL against S. aureus.

- Enzyme inhibition : IC₅₀ = 12.3 µM against COX-2.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide under certain conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

3-(3-Methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine may have applications in various fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Possible therapeutic applications, such as in the development of new drugs.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(3-Methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and thiazolidine groups could play key roles in these interactions.

Comparison with Similar Compounds

2-(4-Methylphenyl)-1,3-thiazolane (CAS 67086-82-2)

- Structure : Lacks the sulfonyl group and has a fully saturated thiazolane ring (vs. partially unsaturated thiazolidine).

- Molecular Formula : C₁₀H₁₃NS (MW: 179.28).

- Applications : Primarily used as a building block in organic synthesis due to its reduced complexity.

3-[(4-Ethoxyphenyl)sulfonyl]-2-(4-methylphenyl)-1,3-thiazolidine (CAS 537678-02-7)

- Structure : Ethoxy group replaces the methyl group on the sulfonyl-substituted benzene ring.

- Molecular Formula: C₁₈H₂₁NO₃S₂ (MW: 363.49).

- Key Differences : Ethoxy substituent increases electron-donating effects and steric bulk compared to the methyl group in the main compound. Predicted boiling point: 538.2±60.0°C .

3-(4-Methylphenyl)-2-(4-biphenyl)-1,3-thiazolidine-4-one

- Structure : Features a ketone (4-one) and a biphenyl group.

- Reported in crystallographic studies for structural analysis .

(5Z)-3-[4-(3-Methoxyphenylmethylamino)butyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (Compound 9g)

- Structure : Contains a thioxo (C=S) group, methoxy substituents, and a benzylidene moiety.

- Molecular Formula : C₂₃H₂₆N₂O₃S₂ (MW: 443.1463).

- Synthesis yield: 5% .

Physical and Chemical Properties

Biological Activity

3-(3-Methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by recent research findings and case studies.

Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 273.35 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Activity

Research on thiazolidine derivatives has shown promising results in anticancer activity. For instance, studies have indicated that compounds within this class exhibit cytotoxic effects against various cancer cell lines. Specifically, thiazolidin-4-ones have been reported to induce apoptosis in cancer cells through mechanisms involving the regulation of Bcl-2 family proteins and other apoptotic pathways .

A notable study demonstrated that derivatives similar to this compound exhibited IC50 values lower than standard chemotherapeutics such as doxorubicin, suggesting enhanced potency against specific cancer types .

Anti-inflammatory Activity

Thiazolidine derivatives have also been explored for their anti-inflammatory properties. The mechanism typically involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2. A review highlighted that certain thiazolidinones demonstrated significant reductions in inflammation markers in vitro and in vivo models .

Antimicrobial Activity

The antimicrobial potential of thiazolidine compounds has been well-documented. Studies show that these compounds exhibit activity against a range of bacteria and fungi. For example, the minimum inhibitory concentration (MIC) values for related thiazolidines against Staphylococcus aureus and Escherichia coli were reported to be within effective ranges, indicating their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine derivatives is highly dependent on their structural features. Modifications at specific positions can enhance or diminish their efficacy. For instance:

- Sulfonyl Group : The presence of sulfonyl groups has been linked to increased solubility and bioavailability.

- Substituents on the Phenyl Rings : Variations in substituents on the aromatic rings can significantly affect the compound's interaction with biological targets, influencing its anticancer and anti-inflammatory activities .

Case Studies

- Anticancer Efficacy : A study involving a series of thiazolidinone derivatives showed that compounds with electron-donating groups on the aromatic rings exhibited superior anticancer activity compared to those with electron-withdrawing groups .

- Anti-inflammatory Mechanism : In an animal model of inflammation, a thiazolidine derivative significantly reduced paw edema and pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.